![molecular formula C10H14ClNO2 B6296002 (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl CAS No. 1391458-97-1](/img/structure/B6296002.png)
(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of indole derivatives, which are structurally related to the given compound, involves various classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis . Another example is the N-formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the N-formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst has been reported . Also, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been reviewed .Scientific Research Applications
- Researchers have validated its safety in tea crops, where it is used as a post-emergence herbicide. Studies show that 2,4-D residues in tea are within safe limits .
- In a series of synthesized analogs, (S)-2-ADA demonstrated in-vitro antioxidant effects. Researchers evaluated its ability to scavenge free radicals, including 1,1-diphenyl-1-picrylhydrazyl (DPPH), hydrogen peroxide (H₂O₂), and nitric oxide (NO). These properties make it relevant for potential health benefits .
- Researchers have explored indole derivatives as potential treatments for cancer cells and various disorders. Their prevalence in natural and synthetic compounds underscores their importance in drug development .
Herbicide and Plant Growth Regulator
Antioxidant Effects
Indole Derivatives and Biologically Active Compounds
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell growth, inflammation, and immune response .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives can inhibit the growth of cancer cells, microbes, and other disorders in the human body .
Biochemical Pathways
For example, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s solubility, molecular weight, and chemical structure would likely influence its bioavailability .
Result of Action
Similar compounds have been shown to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity . .
Safety and Hazards
Future Directions
The future directions in the study of similar compounds involve the development of novel drugs and therapies. For instance, the development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study . Also, the exploration of 1,3,4-oxadiazole’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .
properties
IUPAC Name |
(2S)-2-amino-2-(2,4-dimethylphenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-3-4-8(7(2)5-6)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVKQMKNHBEQAN-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C(=O)O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid hcl |
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